1-(2-Phenylethyl)-1-prop-2-ynylhydrazine
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Overview
Description
1-(2-Phenylethyl)-1-prop-2-ynylhydrazine is an organic compound that features a hydrazine functional group bonded to a phenylethyl and a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-1-prop-2-ynylhydrazine typically involves the reaction of phenylethylamine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-1-prop-2-ynylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
1-(2-Phenylethyl)-1-prop-2-ynylhydrazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-1-prop-2-ynylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Phenylethyl)-4-phenyl-4-acetoxypiperidine
- N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
- 2-Fluoroacrylfentanyl
- 2-Fluorobutyrfentanyl
Uniqueness
1-(2-Phenylethyl)-1-prop-2-ynylhydrazine is unique due to its combination of a phenylethyl and a prop-2-ynyl group attached to a hydrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
CAS No. |
374688-49-0 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-(2-phenylethyl)-1-prop-2-ynylhydrazine |
InChI |
InChI=1S/C11H14N2/c1-2-9-13(12)10-8-11-6-4-3-5-7-11/h1,3-7H,8-10,12H2 |
InChI Key |
YRSPDBZZQRNQQV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
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